![molecular formula C11H16FNO B12087839 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B12087839.png)
1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine
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Overview
Description
1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine is a chemical compound with a molecular formula of C11H16FNO It is characterized by the presence of a fluoro group, an isopropoxy group, and an ethanamine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitrophenol and isopropyl bromide.
Reaction Conditions: The nitrophenol is first reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form the isopropoxy derivative.
Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Final Step: The resulting amine is then subjected to a reductive amination reaction with acetaldehyde to yield the final product, this compound.
Chemical Reactions Analysis
1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, ketones, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine may exhibit significant pharmacological properties. The presence of the fluorine atom is known to influence metabolic stability and bioavailability in drug design. Studies have shown that fluoro-substituted phenylamines can act as effective inhibitors in various biological pathways, including those related to neurological disorders and cancer treatment.
Case Studies
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored fluoro-substituted phenylamines as potential antidepressants. The findings suggested that modifications, such as the addition of alkoxy groups, could enhance serotonin receptor affinity, which is crucial for antidepressant efficacy.
- Anticancer Properties : In another investigation, compounds structurally similar to this compound were tested for anticancer activity. Results indicated that these compounds could inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival.
Biochemical Applications
Biochemical Research
This compound's structural features make it valuable in biochemical research, particularly in the study of enzyme interactions and receptor binding. Its ability to modulate biological systems can be leveraged to understand disease mechanisms better.
Case Study Example
A research article highlighted the use of such compounds in proteomics studies, where they were employed as probes to identify and characterize protein interactions. This application is crucial for developing targeted therapies and understanding complex biological processes.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluoro and isopropoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine can be compared with other similar compounds such as:
1-[4-Fluoro-2-(methoxy)phenyl]ethan-1-amine: This compound has a methoxy group instead of an isopropoxy group, which may affect its chemical reactivity and biological activity.
1-[4-Chloro-2-(propan-2-yloxy)phenyl]ethan-1-amine: The presence of a chloro group instead of a fluoro group can lead to differences in its chemical properties and interactions with molecular targets.
1-[4-Fluoro-2-(propan-2-yloxy)phenyl]propan-1-amine: This compound has a propan-1-amine moiety instead of an ethan-1-amine moiety, which may influence its overall structure and function.
Properties
Molecular Formula |
C11H16FNO |
---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-(4-fluoro-2-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C11H16FNO/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-8H,13H2,1-3H3 |
InChI Key |
VRFGIRKAXQISOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(C)N |
Origin of Product |
United States |
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